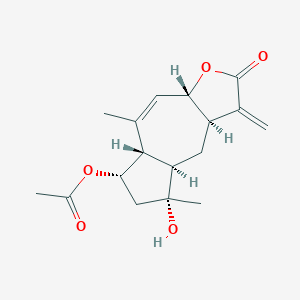
Gaillardin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gaillardin is a natural compound that has gained attention for its potential use in scientific research. It is a type of polyphenol that can be found in several plant species, including grape seeds, cocoa beans, and tea leaves. Gaillardin has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to prevent certain diseases. In
Applications De Recherche Scientifique
Apoptosis Induction in Cancer Cell Lines
Gaillardin, a natural sesquiterpene lactone, has shown promising results in inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness in breast cancer cell lines like MCF-7 and MDA-MB-468, where it activated apoptosis through annexin V–FITC/PI staining and caspase activation. It modulates proteins like Bax, p53, and Bcl-2, and affects reactive oxygen species (ROS) production and mitochondrial membrane potential, indicating its potential in cancer chemoprevention or chemotherapy (Fallahian et al., 2015).
Effectiveness Against Gastric Cancer
In gastric cancer cells, Gaillardin demonstrated significant cytotoxicity and induced apoptosis. The underlying mechanism involves the inhibition of NF-κB activation and the down-regulation of NF-κB-regulated genes like COX-2, MMP-9, TWIST-1, and BCl-2. This sesquiterpene lactone also increased ROS production in gastric cancer cells, suggesting its potential as a natural agent for cancer treatment (Roozbehani et al., 2021).
Cytotoxic Activity and Apoptosis Induction
Gaillardin has shown cytotoxic activity in various human carcinoma cell lines, including breast adenocarcinoma, hepatocellular carcinoma, lung carcinoma, and colon adenocarcinoma. Its apoptosis-inducing properties were evaluated, suggesting it as a candidate for further cancer therapy studies (Moghadam et al., 2013).
Antiproliferative Effect on Human Leukemic Cells
Studies on human leukemic cells have shown that Gaillardin induces cytotoxic effects and can arrest the cell cycle, leading to apoptosis. Interestingly, it does not significantly affect normal cells, indicating its potential as a therapeutic agent for leukemia (Karami et al., 2020).
Acetylcholinesterase Inhibition
Gaillardin also exhibits acetylcholinesterase inhibitory activity, suggesting its potential application in Alzheimer's disease studies. This property was evaluated using the Ellman assay, where Gaillardin showed significant inhibition of acetylcholinesterase (Hajimehdipoor et al., 2014).
Propriétés
Numéro CAS |
14682-46-3 |
|---|---|
Nom du produit |
Gaillardin |
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12-,13+,14+,15-,17-/m1/s1 |
Clé InChI |
UTPGJEROJZHISI-DFGCRIRUSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)OC(=O)C)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |
Autres numéros CAS |
14682-46-3 |
Synonymes |
gaillardin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



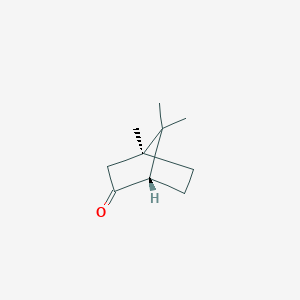

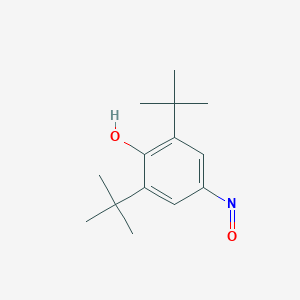


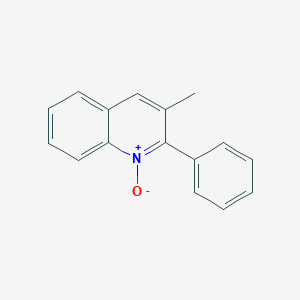
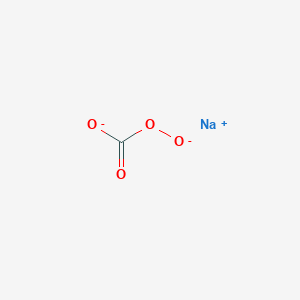
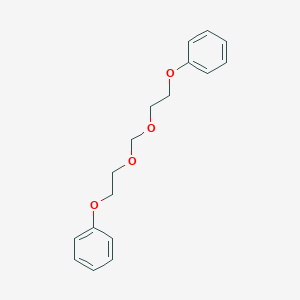

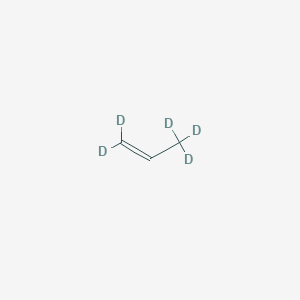
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
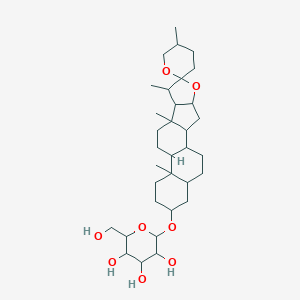
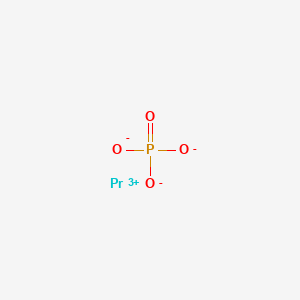
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)